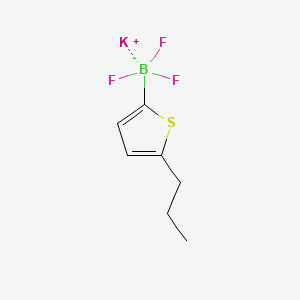
Potassium trifluoro(5-propylthiophen-2-yl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(5-propylthiophen-2-yl)boranuide is a chemical compound with the molecular formula C7H9BF3KS It is a boron-containing compound that features a thiophene ring substituted with a propyl group and a trifluoroborate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(5-propylthiophen-2-yl)boranuide typically involves the reaction of 5-propylthiophene-2-boronic acid with potassium trifluoroborate. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(5-propylthiophen-2-yl)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroborate moiety to other boron-containing groups.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various boron-containing derivatives.
Substitution: Compounds with different functional groups replacing the trifluoroborate moiety.
Scientific Research Applications
Potassium trifluoro(5-propylthiophen-2-yl)boranuide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of potassium trifluoro(5-propylthiophen-2-yl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The thiophene ring provides additional stability and reactivity, allowing the compound to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Potassium vinyltrifluoroborate: Used in similar cross-coupling reactions but with a vinyl group instead of a propylthiophene.
Potassium trifluoro(isopropyl)boranuide: Contains an isopropyl group instead of a propylthiophene, used in different synthetic applications
Uniqueness
Potassium trifluoro(5-propylthiophen-2-yl)boranuide is unique due to the presence of the propylthiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.
Properties
Molecular Formula |
C7H9BF3KS |
|---|---|
Molecular Weight |
232.12 g/mol |
IUPAC Name |
potassium;trifluoro-(5-propylthiophen-2-yl)boranuide |
InChI |
InChI=1S/C7H9BF3S.K/c1-2-3-6-4-5-7(12-6)8(9,10)11;/h4-5H,2-3H2,1H3;/q-1;+1 |
InChI Key |
XXJCIPCMHLUENF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(S1)CCC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


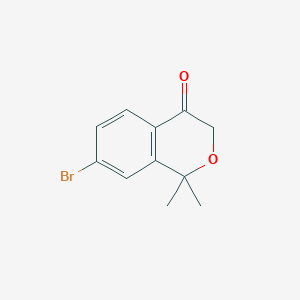
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
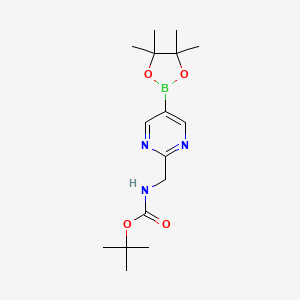
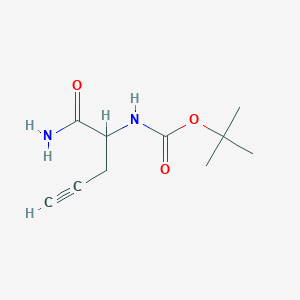
![2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B13457491.png)
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)
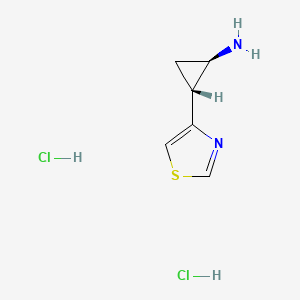
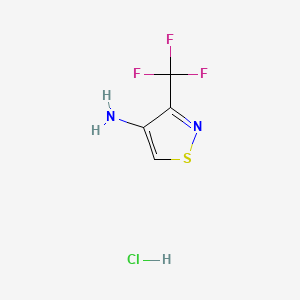
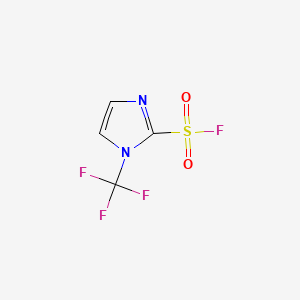
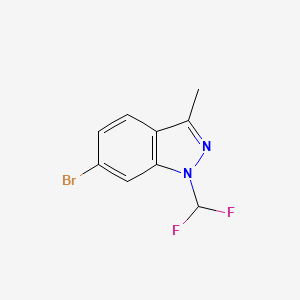
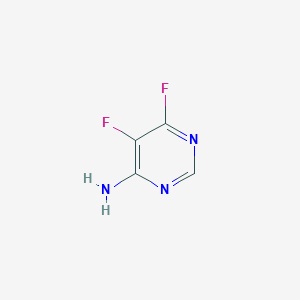
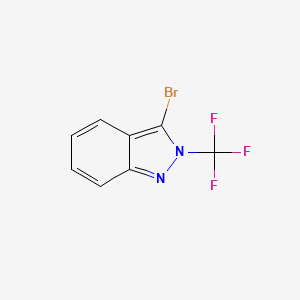
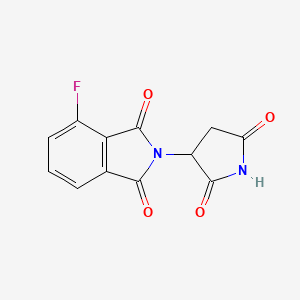
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13457537.png)
